molecular formula C5H6Cl2N2O B6272476 2-amino-4-chloropyridin-3-ol hydrochloride CAS No. 1989659-58-6

2-amino-4-chloropyridin-3-ol hydrochloride

Cat. No.: B6272476
CAS No.: 1989659-58-6
M. Wt: 181
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-chloropyridin-3-ol hydrochloride is a chemical compound with the molecular formula C5H5ClN2O·HCl. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloropyridin-3-ol hydrochloride typically involves the chlorination of 2-amino-3-hydroxypyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production process. The use of automated systems and advanced purification techniques further enhances the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloropyridin-3-ol hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include pyridine ketones or aldehydes.

    Reduction: Products include dechlorinated pyridines or pyridines with reduced hydroxyl groups.

Scientific Research Applications

2-amino-4-chloropyridin-3-ol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloropyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-chloropyridine: Similar structure but lacks the hydroxyl group.

    2-amino-3-chloropyridine: Similar structure but the chlorine atom is at a different position.

    2-amino-5-chloropyridine: Similar structure but the chlorine atom is at a different position.

Uniqueness

2-amino-4-chloropyridin-3-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-chloropyridin-3-ol hydrochloride involves the conversion of 2,4-dichloro-3-hydroxypyridine to the target compound through a series of reactions.", "Starting Materials": [ "2,4-dichloro-3-hydroxypyridine", "Sodium hydroxide", "Hydrochloric acid", "Ammonium chloride", "Sodium nitrite", "Sodium sulfite", "Sodium carbonate", "Hydrogen peroxide", "Ethanol" ], "Reaction": [ "Step 1: Conversion of 2,4-dichloro-3-hydroxypyridine to 2-amino-4-chloropyridine", "a. Dissolve 2,4-dichloro-3-hydroxypyridine in a mixture of sodium hydroxide and water", "b. Add sodium nitrite and ammonium chloride to the mixture and stir for 30 minutes", "c. Add hydrochloric acid to the mixture to adjust the pH to 1-2", "d. Collect the precipitate by filtration and wash with water", "e. Dry the product to obtain 2-amino-4-chloropyridine", "Step 2: Conversion of 2-amino-4-chloropyridine to 2-amino-4-chloropyridin-3-ol", "a. Dissolve 2-amino-4-chloropyridine in ethanol", "b. Add sodium sulfite and sodium carbonate to the mixture and stir for 30 minutes", "c. Add hydrogen peroxide to the mixture and stir for an additional 30 minutes", "d. Collect the precipitate by filtration and wash with water", "e. Dry the product to obtain 2-amino-4-chloropyridin-3-ol", "Step 3: Conversion of 2-amino-4-chloropyridin-3-ol to 2-amino-4-chloropyridin-3-ol hydrochloride", "a. Dissolve 2-amino-4-chloropyridin-3-ol in hydrochloric acid", "b. Evaporate the solvent to obtain 2-amino-4-chloropyridin-3-ol hydrochloride" ] }

CAS No.

1989659-58-6

Molecular Formula

C5H6Cl2N2O

Molecular Weight

181

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.